Hexanoic acid, 6-[(3-methoxyphenyl)thio]-

Regioisomerism SAR Arylthioalkanoic Acid

SAR studies on 5-lipoxygenase (5-LO) or tubulin require structurally precise arylthioalkanoic acid building blocks, yet generic substitutions frequently compromise experimental reproducibility. 6-(3-Methoxyphenylthio)hexanoic acid (CAS 1597111-62-0, ≥95% purity) addresses this gap as a validated thioether-functionalized scaffold. • Terminal carboxylic acid enables direct amide coupling or esterification for focused library synthesis. • 3-Methoxyphenylthio moiety serves as a privileged fragment for tubulin-targeting chemical probe development. • Reliable intermediate for medicinal chemistry SAR with confirmed commercial sourcing pathways.

Molecular Formula C13H18O3S
Molecular Weight 254.35 g/mol
Cat. No. B12069344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanoic acid, 6-[(3-methoxyphenyl)thio]-
Molecular FormulaC13H18O3S
Molecular Weight254.35 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)SCCCCCC(=O)O
InChIInChI=1S/C13H18O3S/c1-16-11-6-5-7-12(10-11)17-9-4-2-3-8-13(14)15/h5-7,10H,2-4,8-9H2,1H3,(H,14,15)
InChIKeyXGVBCLFZTVQOSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexanoic Acid, 6-[(3-Methoxyphenyl)thio]-: Structure and Profile


Hexanoic acid, 6-[(3-methoxyphenyl)thio]- (CAS: 1597111-62-0) is a thioether-functionalized medium-chain fatty acid derivative . Its molecular architecture combines a flexible hexanoic acid backbone with a terminal 3-methoxyphenylthio group, conferring a molecular weight of 254.35 g/mol and a molecular formula of C₁₃H₁₈O₃S . The compound is commercially available with a minimum purity specification of 95% . This compound serves as a key intermediate in the synthesis of novel arylthioalkanoic acid analogs and has been investigated within the context of lipoxygenase inhibition and antioxidant activity [1].

Arylthioalkanoic acid scaffold for lipoxygenase and tubulin SAR studies
3‑Methoxyphenylthio substitution may support target engagement research
Consistent purity specification supports reproducible synthetic workflows

Why Analogs Cannot Substitute Hexanoic Acid, 6-[(3-Methoxyphenyl)thio]-


The presence and position of the methoxy substituent on the phenyl ring, combined with the terminal placement of the thioether linkage on the hexanoic acid chain, are critical structural determinants of biological activity and physicochemical behavior . Analogous compounds lacking the methoxy group (e.g., 6-(phenylthio)hexanoic acid) or featuring different substitution patterns (e.g., 4-methoxyphenyl or 3,5-dimethoxyphenyl) exhibit divergent interaction profiles with key enzymatic targets such as tubulin and lipoxygenase, as well as altered lipophilicity and metabolic stability [1]. Therefore, generic substitution without precise structural matching can compromise experimental reproducibility and invalidate structure-activity relationship (SAR) interpretations .

Methoxy position
3‑Methoxy regioisomer may differ in tubulin inhibition vs. 4‑methoxy analog; SAR interpretation may shift.
Thioether placement
Terminal thioether vs. alpha‑substituted analogs alters enzyme inhibition profile and metabolic stability context.
Analog purity & availability
Other arylthiohexanoic acids may lack defined purity or gram‑scale availability, potentially affecting reproducibility.

Hexanoic Acid, 6-[(3-Methoxyphenyl)thio]- vs. Structural Analogs


Regioisomeric Effect: 3-Methoxy vs. 4-Methoxy

The specific 3-methoxy substitution on the phenyl ring of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- is a key differentiator from its 4-methoxy regioisomer (Hexanoic acid, 6-[(4-methoxyphenyl)thio]-) . While direct head-to-head bioactivity data for this specific pair are not publicly available, class-level evidence from related arylthioindole systems demonstrates that a 3-methoxyphenylthio moiety confers effective tubulin assembly inhibition, whereas the 4-methoxy analog shows significantly reduced potency [1]. This regioisomeric difference is critical for SAR campaigns where subtle electronic and steric variations dictate target engagement [1].

Regioisomeric effect
Class-level
3‑OCH₃ target: inferred effective tubulin assembly inhibitor
4‑OCH₃ analog: significantly reduced potency
Regioisomeric substitution may alter target engagement.
Inferred from arylthioindole SAR studies.
Regioisomerism SAR Arylthioalkanoic Acid

Terminal vs. Alpha Thioether Position

Hexanoic acid, 6-[(3-methoxyphenyl)thio]- features a terminal thioether on a six-carbon chain, distinguishing it from α-substituted analogs like 2-mercaptohexanoic acid derivatives [1]. The lead compound 2-(4-(3-biphenyloxypropoxy)phenylthio)hexanoic acid (an alpha-substituted analog) displays potent dual inhibition of human 5-LO (IC50 = 3.5 μM) and mPGES-1 (IC50 = 2.2 μM) in cell-free assays [1]. While the 6-substituted target compound is not expected to directly replicate this activity, its distinct chain position offers a unique spatial orientation for exploring alternative enzyme interactions or optimizing metabolic stability .

Terminal vs. alpha thioether
Context-dependent
Alpha‑substituted analog: 5‑LO IC₅₀ 3.5 μM, mPGES‑1 IC₅₀ 2.2 μM
Target: terminal thioether; direct activity not reported
Terminal vs. alpha thioether position changes enzyme inhibition profile.
Cross-study comparison; direct data for target compound not available.
Chain Length Thioether Position Lipoxygenase Inhibition

Gram-Scale Availability and High Purity

Hexanoic acid, 6-[(3-methoxyphenyl)thio]- is commercially available with a guaranteed minimum purity of 95%, as specified by suppliers like AKSci . This contrasts with many in-class analogs which may only be available as custom synthesis projects or in lower purity grades . The ability to obtain this compound in high purity and on a gram scale supports its use as a reliable building block in multi-step synthetic sequences, reducing the burden of in-house purification and characterization .

Purity & availability
Data to verify
Purity ≥95% specified; gram‑scale commercial availability
Consistent purity supports reproducible synthesis.
Supplier specification; independent verification recommended.
Synthetic Intermediate Purity Gram-Scale

Calculated vs. Experimental Physicochemical Properties

The molecular structure of Hexanoic acid, 6-[(3-methoxyphenyl)thio]- yields a calculated molecular weight of 254.35 g/mol and a molecular formula of C₁₃H₁₈O₃S . In comparison, the alpha-substituted analog 2-(4-(3-biphenyloxypropoxy)phenylthio)hexanoic acid has a substantially higher molecular weight (approximately 476 g/mol) and increased aromatic surface area, which can negatively impact solubility and permeability [1]. The smaller, less lipophilic target compound may offer advantages in formulations requiring improved aqueous solubility or in assays where non-specific binding is a concern .

Molecular weight comparison
Context-dependent
Target MW: 254.35 g/mol — ~47% smaller than alpha‑substituted analog (~476 g/mol)
Lower MW may influence drug‑likeness screening and formulation studies.
Calculated from structural formula; experimental values to confirm.
Physicochemical Properties Lipophilicity Drug-likeness

Hexanoic Acid, 6-[(3-Methoxyphenyl)thio]-: Applications


SAR Studies of Lipoxygenase Inhibitors

Hexanoic acid, 6-[(3-methoxyphenyl)thio]- serves as a valuable scaffold for SAR studies targeting 5-lipoxygenase (5-LO) and related inflammatory pathways. Its terminal thioether and 3-methoxyphenyl motifs, distinct from the alpha-substituted analogs described by Hieke et al. , allow medicinal chemists to systematically probe the impact of chain position and aryl substitution on enzyme inhibition potency and selectivity. The compound can be used to generate focused libraries via amide coupling or esterification at the carboxylic acid terminus, enabling rapid identification of novel leads with improved metabolic stability.

Development of Tubulin Polymerization Probes

Based on class-level evidence from arylthioindole systems , the 3-methoxyphenylthio moiety is a privileged fragment for targeting tubulin. Hexanoic acid, 6-[(3-methoxyphenyl)thio]- can be elaborated via conjugation to fluorescent dyes or affinity tags (e.g., biotin) at the carboxylic acid handle, creating novel chemical probes for studying tubulin dynamics in live cells or for target identification experiments. Its distinct chemical space compared to the parent arylthioindoles may reveal novel binding modes or reduced off-target effects.

Building Block for Complex Molecule Synthesis

The compound's high purity (≥95%) and commercial availability make it a reliable and convenient building block for multi-step organic synthesis. The carboxylic acid group can be activated (e.g., as an acid chloride or active ester) for coupling with amines or alcohols, while the thioether linkage provides a stable, non-labile tether to the aromatic ring. This facilitates the construction of more complex molecules, such as macrocycles, peptidomimetics, or functionalized lipids, for diverse research applications.

Application
Selection Property
Validation Focus
LOX inhibitor SAR studies
3‑Methoxyphenylthio scaffold & terminal thioether
Enzyme inhibition assay context, isoform selectivity review
Tubulin polymerization probe development
3‑Methoxyarylthio fragment
Tubulin assembly assay response, target engagement studies
Complex molecule synthesis
Carboxylic acid handle & thioether stability
Coupling efficiency, product purity verification

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